4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione
Description
4-(3-Methylphenyl)-4-azatetracyclo[5.3.2.0²,⁶.0⁸,¹⁰]dodec-11-ene-3,5-dione is a tetracyclic imide characterized by a rigid bicyclo[2.2.2]octene scaffold fused with a maleimide moiety and a 3-methylphenyl substituent at the 4-position (Fig. 1). This compound belongs to a class of polycyclic heterocycles with demonstrated biological relevance, particularly as enzyme inhibitors (e.g., 11β-hydroxysteroid dehydrogenase type 1, 11β-HSD1) and antimicrobial agents . Its synthesis typically involves Diels-Alder reactions or coupling of preformed tetracyclic cores with aromatic amines or carboxylic acids .
Properties
IUPAC Name |
4-(3-methylphenyl)-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-9-3-2-4-10(7-9)19-17(20)15-11-5-6-12(14-8-13(11)14)16(15)18(19)21/h2-7,11-16H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUWKOSPPFZGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C4C=CC(C3C2=O)C5C4C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H16N2O2
- Molecular Weight : 284.34 g/mol
- LogP : 2.93
- Polar Surface Area : 37 Ų
The compound exhibits various biological activities primarily attributed to its ability to interact with key cellular pathways:
- Inhibition of PI3K/Akt Pathway : Similar compounds have shown efficacy in inhibiting the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. Inhibiting this pathway can lead to reduced tumor growth in cancer models .
- Antioxidant Activity : The presence of the azatetracycle structure may contribute to antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Research indicates that derivatives of tetracyclic compounds can exhibit potent anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted on a series of related compounds showed that the introduction of a methyl group at the para position significantly enhanced the anticancer activity against breast cancer cells by modulating apoptosis-related pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Methyl Substituents : Methyl groups at specific positions on the phenyl ring enhance lipophilicity and improve membrane permeability.
- Azatetracycle Core : The rigidity provided by the tetracyclic structure is crucial for maintaining bioactivity.
Therapeutic Applications
Given its biological activity profile, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer agents.
- Neuroprotection : Due to its antioxidant properties, it may be explored for neuroprotective applications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Aromatic Ring
The 3-methylphenyl group at the 4-position is a critical determinant of biological activity. Analogues with substituent modifications include:
Key Findings :
- Phenoxy Substituents: Methylphenoxy groups at the para or ortho positions (e.g., vs. 6) influence lipophilicity and bioavailability, with para-substituted derivatives showing higher molecular weights .
- Acylated Derivatives : Pyridinyl and thienyl acyl groups enhance 11β-HSD1 inhibitory activity, likely due to improved enzyme active-site interactions .
Core Ring System Modifications
Tetracyclic vs. Tricyclic Analogues
Compounds with tricyclic cores, such as 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, exhibit distinct biological profiles:
Key Findings :
- Antimicrobial Activity : Tricyclic derivatives (e.g., diphenylmethylene-substituted) show broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and Coxsackie virus B2 (CVB-2), attributed to their planar, conjugated systems .
- Enzyme Inhibition: Tetracyclic imides, with their rigid bicyclo[2.2.2]octene scaffold, exhibit superior 11β-HSD1 inhibition (low nanomolar IC₅₀) compared to tricyclic analogues .
Oxygen-Containing Analogues
The replacement of nitrogen with oxygen in the tetracyclic core alters physicochemical properties:
Key Findings :
Structure-Activity Relationships (SAR)
- Substituent Position: Para-substituted aryl groups (e.g., 4-bromophenyl) enhance intermolecular interactions, whereas ortho-substituents (e.g., 2-methylphenoxy) may hinder enzyme binding .
- Core Rigidity : The bicyclo[2.2.2]octene scaffold in tetracyclic derivatives provides conformational restraint, optimizing interactions with 11β-HSD1’s hydrophobic pocket .
- Electron-Deficient Moieties : Acyl groups (e.g., pyridinyl) improve inhibitory potency by facilitating hydrogen bonding with catalytic residues .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(3-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione?
- Methodological Answer : The compound can be synthesized via a Diels-Alder reaction between a fulvene derivative and maleimide, followed by functionalization with substituted amines or phenoxy groups. For example, similar tetracyclic diones were synthesized using 6,6-diphenylfulvene and maleimide under anhydrous conditions, followed by epoxy ring-opening reactions with amines (e.g., 2-(chloromethyl)oxirane) . Solvent choice (e.g., THF or dichloromethane) and reaction temperature (reflux conditions) critically influence yield. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane eluents.
Q. How is the stereochemical configuration of the tetracyclic core confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in rigid polycyclic systems. For analogous compounds, single-crystal X-ray diffraction revealed the endo/exo orientation of substituents and confirmed bicyclic ring junction geometries . Complementary techniques include NOE (Nuclear Overhauser Effect) NMR experiments to probe spatial proximity of protons in solution-phase structures .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify proton environments and carbon frameworks. For example, carbonyl resonances (C=O) appear at δ ~170–180 ppm in C spectra, while aromatic protons (3-methylphenyl group) show splitting patterns consistent with substitution .
- IR : Stretching frequencies for carbonyl groups (C=O: ~1700–1750 cm) and C-N bonds (~1250 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, with fragmentation patterns aiding structural elucidation (e.g., loss of CO or methyl groups) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s antiviral activity?
- Methodological Answer : Use cell-based assays with representative viruses (e.g., Flaviviridae, Herpesviridae) as demonstrated in studies on analogous azatricyclo-diones . Key steps:
Virus Selection : Include RNA viruses (e.g., BVDV, HIV-1) and DNA viruses (e.g., HSV-1) to assess broad-spectrum activity.
Cytotoxicity Assays : Pre-test compounds on host cells (e.g., Vero or HEK293) using MTT assays to establish non-toxic concentrations.
Plaque Reduction Assays : Quantify viral inhibition via plaque-forming units (PFU) post-treatment. EC values <10 μM indicate promising activity .
Q. How should researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in microbial strains, assay conditions, or compound purity. To address this:
- Standardize Assays : Use ATCC microbial strains (e.g., Staphylococcus aureus ATCC 29213) and replicate protocols (e.g., CLSI guidelines) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
- Quality Control : Validate compound purity via HPLC (>95%) and confirm stereochemical consistency .
Q. What computational approaches predict the compound’s reactivity or target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, carbonyl groups in azatetracyclo-diones show high electrophilicity, making them prone to nucleophilic attack .
- Molecular Docking : Simulate binding to viral proteases (e.g., HIV-1 protease) using AutoDock Vina. Dock the compound into active sites (PDB: 1HPV) and assess binding energy (ΔG < -7 kcal/mol suggests strong affinity) .
Q. How can environmental fate studies be designed for this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
Abiotic Stability : Test hydrolysis (pH 5–9, 25–50°C) and photolysis (UV-Vis light) to estimate degradation half-lives.
Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., hydroxylated derivatives).
Bioaccumulation : Measure logP (octanol-water partition coefficient) via shake-flask methods; logP >3 indicates potential bioaccumulation .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified aryl (e.g., 4-fluorophenyl) or alkyl groups (e.g., ethyl instead of methyl) to probe steric/electronic effects .
- Biological Testing : Compare IC values against Gram-positive bacteria (e.g., Bacillus subtilis) and Gram-negative strains (e.g., E. coli) to identify substituents enhancing selectivity .
- 3D-QSAR : Build CoMFA or CoMSIA models using alignment-independent descriptors to guide rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
